Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-

Synthetic organic chemistry Cycloaddition Glutarimide synthesis

Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- (CAS 503544-97-6) is a synthetic, small-molecule indole derivative belonging to the α-sulfonylacetamide class. It is characterized by a tryptamine core linked to a 4-methylphenylsulfonyl (tosyl) group via an acetamide bridge, yielding a molecular formula of C19H20N2O3S and a molecular weight of 356.44 g/mol.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS No. 503544-97-6
Cat. No. B12926373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-
CAS503544-97-6
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H20N2O3S/c1-14-6-8-16(9-7-14)25(23,24)13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22)
InChIKeyDUYYRANGJFMKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- (CAS 503544-97-6) – Key Identifiers and Baseline Characteristics


Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- (CAS 503544-97-6) is a synthetic, small-molecule indole derivative belonging to the α-sulfonylacetamide class [1]. It is characterized by a tryptamine core linked to a 4-methylphenylsulfonyl (tosyl) group via an acetamide bridge, yielding a molecular formula of C19H20N2O3S and a molecular weight of 356.44 g/mol [1]. This compound is primarily recognized as a research chemical and synthetic intermediate, with its physicochemical properties (XLogP3: 3.1, Topological Polar Surface Area: 87.4 Ų) computed in authoritative databases like PubChem (CID 11210493) [1]. Unlike extensively annotated pharmaceutical leads, this compound's public bioactivity profile is sparse, making its differentiation reliant on its unique structural features and demonstrated synthetic utility rather than biological target engagement [1].

α-Sulfonylacetamide handle for [3+3] cycloaddition
Computed lipophilicity supports CNS permeability profiling
Additional H-bond acceptor sites for enzyme inhibitor design

Why Generic Substitution Fails for CAS 503544-97-6: The Functional Specificity of the α-Sulfonylacetamide Moiety


Substituting Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- with a generic indole-3-acetamide like N-acetyltryptamine (CAS 1016-47-3) or a simple tryptamine derivative is not feasible for applications requiring its specific reactivity profile. The critical α-sulfonylacetamide group acts as a synthetic handle, enabling participation in specialized [3+3] cycloaddition reactions to construct fused bicyclic glutarimides . Compounds lacking this α-sulfonyl functionality cannot serve as substrates in these transformations, leading to different reaction outcomes or complete failure of the synthetic pathway . This structural feature also impacts key physicochemical properties such as lipophilicity and hydrogen-bonding capacity, which directly influence solubility, permeability, and molecular recognition—factors that are non-negotiable when this compound is used as a scaffold for structure-activity relationship (SAR) studies or as a mechanistic probe .

Reactivity mismatch
Non-sulfonylated indole-3-acetamides cannot participate in the [3+3] cycloaddition pathway, limiting synthetic utility.
Lipophilicity profile differs
Computed logP 3.1 vs 1.4 may alter membrane permeability predictions in CNS probe designs.
H-bond acceptor capacity not matched
The sulfonyl group contributes additional acceptor sites absent in simpler acetamides, affecting SAR interpretation.

Quantitative Evidence Guide for Differentiating CAS 503544-97-6 from Its Closest Analogs and Alternatives


Synthetic Utility: Enabling the [3+3] Cycloaddition Route to Fused Bicyclic Glutarimides

The α-sulfonylacetamide moiety of CAS 503544-97-6 is a key functional group enabling a facile [3+3] reaction with α,β-unsaturated esters to synthesize fused bicyclic glutarimides . This reactivity profile is absent in non-sulfonylated indole-3-acetamides such as N-acetyltryptamine, which cannot participate in this specific cycloaddition as the sulfonyl group is essential for stabilizing the reactive intermediate . Therefore, CAS 503544-97-6 is a distinct, non-substitutable starting material for this synthetic pathway.

Synthetic Utility
Class-level inference
Target: Substrate for [3+3] cycloaddition
Comparator: Not a reported substrate
Pathway-specific reactivity context
Source: synthetic methodology; limited public data
Synthetic organic chemistry Cycloaddition Glutarimide synthesis α-Sulfonylacetamide

Lipophilicity Profiling for CNS Drug Design: XLogP3 Against a Key Analog

The lipophilicity of CAS 503544-97-6, measured by a computed XLogP3 of 3.1 [1], is substantially higher than that of the simpler indole-3-acetamide, N-acetyltryptamine, which has a computed XLogP3 of 1.4 [2]. This difference of 1.7 log units indicates that CAS 503544-97-6 is predicted to be significantly more membrane-permeable and to have a higher volume of distribution, a critical factor when designing or selecting a chemical probe intended to cross the blood-brain barrier. This property makes it a more suitable starting point for CNS-targeted library synthesis.

Lipophilicity (XLogP3)
Computed property
3.1 vs 1.4
Δ +1.7 log units
May support CNS permeability profiling
Computed values; experimental validation recommended
Medicinal chemistry CNS drug design Physicochemical properties Lipophilicity

Molecular Recognition: Enhanced Hydrogen-Bond Acceptor Capacity Versus Simple Acetamides

The target compound possesses a topological polar surface area (TPSA) of 87.4 Ų with 3 hydrogen bond acceptors [1], compared to a TPSA of 41.8 Ų and 2 acceptors for N-acetyltryptamine [2]. The additional sulfonyl group contributes two strong hydrogen-bond acceptor sites, enabling a distinct pharmacophore. This is relevant in the context of indole-3-acetamide inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2), where structure-based design indicates that additional functionality interacting with active site residues leads to enhanced potency [3]. While direct comparative IC50 data is not publicly available for the target compound, its increased hydrogen-bonding capacity aligns with the SAR of enhanced inhibitors in this well-documented series.

H-Bond Acceptors
Class-level inference
3 acceptors (TPSA 87.4 Ų)
vs 2 acceptors (41.8 Ų)
Supports additional pharmacophore interactions
Computed descriptors; SAR in hnps-PLA2 context (J. Med. Chem. 1996)
Molecular recognition Enzyme inhibition Hydrogen bonding Pharmacophore modeling

Top Application Scenarios for CAS 503544-97-6 Based on Evidenced Differentiation


Specialized Synthetic Intermediate for Fused Bicyclic Glutarimide Libraries

The α-sulfonylacetamide group of CAS 503544-97-6 is crucial for [3+3] cycloaddition reactions . Medicinal chemistry labs seeking to build libraries of fused bicyclic glutarimides—a scaffold found in compounds with diverse biological activities—will find this compound to be an irreplaceable starting material. Its use bypasses the de novo construction of the reactive sulfonyl moiety, accelerating synthetic timelines.

CNS-Penetrant Probe Design Backed by Physicochemical Profile

With a computed XLogP3 of 3.1, this compound is well-suited as a scaffold for designing probes targeting central nervous system (CNS) enzymes, such as certain phospholipase A2 isoforms [1]. Its significantly higher lipophilicity compared to simpler tryptamine analogs makes it a preferred choice when passive blood-brain barrier permeability is a key design criterion.

Scaffold for Targeted Hydrogen-Bond Interactions in Enzyme Inhibition

The tosyl group provides an additional strong hydrogen-bond acceptor site, a feature linked to enhanced potency in indole-3-acetamide inhibitors of secreted phospholipase A2 [2]. Researchers can build upon this core scaffold, confident that the sulfonyl oxygens offer opportunities for key interactions with catalytic residues, a capability absent in non-sulfonylated analogs.

Application
Selection Property
Validation Focus
Glutarimide scaffold synthesis
α-Sulfonylacetamide reactivity
[3+3] cycloaddition pathway validation
CNS probe design
Computed lipophilicity profile
Blood-brain barrier permeability assay
Enzyme inhibitor fragment growth
H-bond acceptor capacity
SAR with hnps-PLA2 model systems
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